molecular formula C21H39ClO3 B1146299 rac 1-Oleoyl-2-chloropropanediol CAS No. 1639207-37-6

rac 1-Oleoyl-2-chloropropanediol

Cat. No.: B1146299
CAS No.: 1639207-37-6
M. Wt: 375.0 g/mol
InChI Key: HPKKPQKDQAKPHW-KTKRTIGZSA-N
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Description

rac 1-Oleoyl-2-chloropropanediol: is a chemical compound with the molecular formula C₂₁H₃₉ClO₃ and a molecular weight of 374.99 g/mol . It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is a derivative of oleic acid and is characterized by the presence of a chloropropanediol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Oleoyl-2-chloropropanediol typically involves the esterification of oleic acid with 2-chloro-3-hydroxypropyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include oleic acid, 2-chloro-3-hydroxypropyl ester, and a suitable catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: rac 1-Oleoyl-2-chloropropanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac 1-Oleoyl-2-chloropropanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac 1-Oleoyl-2-chloropropanediol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific enzymes involved in lipid metabolism, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: rac 1-Oleoyl-2-chloropropanediol is unique due to its specific chloropropanediol moiety, which imparts distinct chemical and biological properties. This makes it valuable for studying lipid metabolism and the effects of chlorinated lipids .

Properties

CAS No.

1639207-37-6

Molecular Formula

C21H39ClO3

Molecular Weight

375.0 g/mol

IUPAC Name

(2-chloro-3-hydroxypropyl) (Z)-octadec-9-enoate

InChI

InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(22)18-23/h9-10,20,23H,2-8,11-19H2,1H3/b10-9-

InChI Key

HPKKPQKDQAKPHW-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)Cl

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)Cl

Synonyms

(9Z)-9-Octadecenoic Acid 2-Chloro-3-hydroxypropyl Ester; 

Origin of Product

United States

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